![molecular formula C10H9FN2O2 B2671483 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one CAS No. 1823324-99-7](/img/structure/B2671483.png)
6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one
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Overview
Description
“6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one” is a chemical compound with the CAS Number: 1823324-99-7 . It has a molecular weight of 208.19 . The IUPAC name for this compound is 6’-fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FN2O2/c11-6-1-2-8-7(3-6)10(4-12-5-10)15-9(14)13-8/h1-3,12H,4-5H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Antitumor Activity
6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one: has been investigated for its in vivo antitumor activity. Researchers synthesized a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3(4H-yl)) substituted urea derivatives . These compounds were characterized using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (H1 NMR), mass spectrometry (m/z), and elemental analysis .
In Swiss albino mice with Ehrlich ascites carcinoma (EAC), six specific compounds (IIh, IIi, IIj, IIIh, IIIi, and IIIj) demonstrated significant antitumor activity. Notably, the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring played a crucial role in their anticancer action. These derivatives hold promise as potential resources for discovering less toxic anti-tumor compounds with a common quinazoline pharmacophore .
Biochemical Mechanisms
Understanding the molecular pathways affected by this compound is crucial. Researchers can investigate its impact on cell cycle regulation, apoptosis, and other cellular processes. Elucidating these mechanisms contributes to our knowledge of cancer biology and potential therapeutic interventions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-6-1-2-8-7(3-6)10(4-12-5-10)15-9(14)13-8/h1-3,12H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONRVANAEBUVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=C(C=CC(=C3)F)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1823324-99-7 |
Source
|
Record name | 6'-fluoro-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-2'-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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